Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]

Plasma protein binding Stereospecific pharmacokinetics Quinidine metabolites

Hydroxy-3R O-acetyl dihydro-10,11 quinidine (CAS 85365-53-3), systematically named Cinchonan-3,9-diol, 10,11-dihydro-6'-methoxy-, 3-acetate, (3α,9S)- (9CI), is a semi-synthetic O-acetyl ester derivative of the 3R-hydroxylated metabolite of 10,11-dihydroquinidine, with a molecular formula of C₂₂H₂₈N₂O₄ and an exact mass of 384.205 Da. It belongs to the cinchona alkaloid family and is structurally related to the Class IA antiarrhythmic agent quinidine, from which it differs by saturation of the C10–C11 vinyl group, hydroxylation at C3 in the (R) configuration, and subsequent acetylation of that hydroxyl moiety.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 85365-53-3
Cat. No. B12768817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-3R O-acetyl dihydro-10,11 quinidine [French]
CAS85365-53-3
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C
InChIInChI=1S/C22H28N2O4/c1-4-22(28-14(2)25)13-24-10-8-15(22)11-20(24)21(26)17-7-9-23-19-6-5-16(27-3)12-18(17)19/h5-7,9,12,15,20-21,26H,4,8,10-11,13H2,1-3H3/t15?,20-,21+,22+/m1/s1
InChIKeyOAUDKHPYEZVLMK-OEHXVTRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-3R O-Acetyl Dihydro-10,11 Quinidine (CAS 85365-53-3): Core Identity and Class Context for Analytical and Pharmacological Sourcing


Hydroxy-3R O-acetyl dihydro-10,11 quinidine (CAS 85365-53-3), systematically named Cinchonan-3,9-diol, 10,11-dihydro-6'-methoxy-, 3-acetate, (3α,9S)- (9CI), is a semi-synthetic O-acetyl ester derivative of the 3R-hydroxylated metabolite of 10,11-dihydroquinidine, with a molecular formula of C₂₂H₂₈N₂O₄ and an exact mass of 384.205 Da [1]. It belongs to the cinchona alkaloid family and is structurally related to the Class IA antiarrhythmic agent quinidine, from which it differs by saturation of the C10–C11 vinyl group, hydroxylation at C3 in the (R) configuration, and subsequent acetylation of that hydroxyl moiety [2]. This compound is one of a series of 3-hydroxylated and 10,11-dihydro derivatives originally prepared for metabolite identification and structure-activity relationship studies of quinidine, and it is primarily encountered in research and analytical reference contexts rather than as a therapeutic agent in its own right [3].

Why Hydroxy-3R O-Acetyl Dihydro-10,11 Quinidine Cannot Be Replaced by Generic Quinidine Metabolites or 3S-Hydroxy Analogs in Research and Analytical Workflows


Within the quinidine metabolite family, substitution at the C3 position generates distinct stereoisomers (3R vs. 3S) that exhibit quantitatively different plasma protein binding profiles, while O-acetylation further modulates lipophilicity and hydrogen-bonding capacity relative to the free 3-hydroxy parent compound [1]. The 3S-configured free alcohol (LNC-834, CAS 85405-59-0) has been evaluated clinically as an investigational antiarrhythmic agent with a half-life of 6.7–15 h, whereas the 3R-acetylated derivative has distinct physicochemical properties—including an exact mass of 384.205 Da versus 342.4 Da for the free diol, a single hydrogen-bond donor versus two, and an altered partition coefficient (AlogP 1.29) [2]. Because the 10(R) and 10(S) dihydrodiol metabolites also differ in their chromatographic retention and NMR spectroscopic signatures, any analytical method relying on a non-stereospecific or deacetylated analog risks misidentification of the target analyte and inaccurate quantification [3]. These stereochemical, physicochemical, and pharmacokinetic divergences mean that generic substitution within this compound class—absent explicit validation—introduces systematic error in bioanalytical, pharmacological, and impurity-profiling applications.

Quantitative Differentiation Evidence for Hydroxy-3R O-Acetyl Dihydro-10,11 Quinidine: Head-to-Head, Cross-Study, and Class-Level Comparisons


Plasma Protein Binding: Stereospecific Difference Between 3R-Hydroxy and 3S-Hydroxy Dihydroquinidine Derivatives

The 3(R) and 3(S) hydroxylated derivatives of quinidine and dihydroquinidine display quantitatively distinct plasma protein binding affinities, as demonstrated by equilibrium dialysis in human plasma [1]. The native quinidine free fraction in healthy volunteers is 0.129 ± 0.019 (i.e., ~87.1% bound), and the binding interaction with α₁-acid glycoprotein is saturable and stereochemically sensitive [2]. While the absolute binding percentages for the individual 3R-acetylated derivative are not published in open literature, the Leroyer et al. (1986) comparative study established that the 3R and 3S configurations of the hydroxylated dihydroquinidine series are distinguishable by their binding to both albumin and orosomucoid, with the 3R series consistently displaying altered affinity relative to the 3S series [1]. For any pharmacokinetic model or bioanalytical method that assumes uniform protein binding across quinidine metabolites, the 3R-acetylated compound introduces a stereochemistry-driven variable that cannot be accounted for by data from the 3S isomer.

Plasma protein binding Stereospecific pharmacokinetics Quinidine metabolites

Physicochemical Differentiation: Acetylated vs. Free Hydroxyl Form—LogP, Hydrogen Bonding, and Molecular Descriptors

Acetylation of the 3-hydroxyl group in hydroxy-3R dihydro-10,11 quinidine eliminates one hydrogen-bond donor (from 2 to 1), increases the molecular weight from 342.4 Da (free diol) to 384.47 Da, and raises the computed AlogP to 1.29 . This reduction in hydrogen-bond donor count directly affects membrane permeability: the acetylated form is more lipophilic and is expected to exhibit enhanced passive diffusion across biological membranes and altered P-glycoprotein (P-gp) substrate recognition compared to the free 3-hydroxy form [1]. In the quinidine series, prodrug derivatization (e.g., valine ester) has been demonstrated to circumvent P-gp-mediated efflux and enhance permeability, providing a mechanistic precedent for acetyl protection as a strategy to modulate absorption and distribution [1]. The target compound thus offers a chemically distinct entry point for structure-permeability relationship studies that the free alcohol cannot replicate.

Lipophilicity Prodrug design Physicochemical profiling

Synthetic Utility as a Key Intermediate in the Stereospecific Separation and Structural Confirmation of 10(R) and 10(S) Dihydroxyquinidine Isomers

The 10(R) and 10(S) isomers of 10,11-dihydroxyquinidine are quinidine metabolites that cannot be readily resolved by standard chromatographic methods. Jarreau et al. (1987) demonstrated that derivatization to isopropylidene acetals—and by extension, selective acetylation at the 3-position—enables the physical separation and unambiguous structural characterization of these stereoisomers [1]. Using ¹H NMR at 400 MHz and X-ray crystallography, the 10(R) isomer (melting point 239 °C) was definitively assigned and shown to crystallize in the orthorhombic system (space group P2₁2₁2₁, a = 8.756(2), b = 11.499(7), c = 19.123(5) Å, R = 0.040 for 2039 observed reflections) [1]. The 3-O-acetyl derivative serves as a protected intermediate that facilitates purification and characterization of the individual 3R,10R and 3R,10S diastereomers prior to deprotection, a synthetic strategy that is not achievable with the unprotected diol due to its higher polarity and poorer crystallinity [1][2].

Stereochemical analysis Metabolite synthesis Isomer separation

Pharmacokinetic Benchmark: Elimination Half-Life and Metabolic Stability of the 3S-Hydroxy Analog (LNC-834) vs. Quinidine

Although directly measured pharmacokinetic parameters for the 3R-acetyl derivative are not publicly available, the closely related 3S-hydroxy dihydroquinidine (LNC-834, 3-OH-HQ) provides a quantitative benchmark for the dihydroquinidine 3-substituted series. In healthy volunteers, 3-OH-HQ exhibited a mean elimination half-life of 6.7 ± 1.4 h after IV infusion, 8.4 ± 1.7 h after oral solution, and 11.3 ± 4.4 h after tablet administration, with rapid absorption (tₘₐₓ 0.5–2.5 h) and linear pharmacokinetics across doses [1][2]. In a direct head-to-head canine arrhythmia model, LNC-834 achieved 97% suppression of spontaneous arrhythmias with a 150-min duration of action, versus 70% suppression and 85-min duration for quinidine at an equivalent 10 mg/kg base dose, at comparable plasma levels (1.82 ± 0.19 vs. 1.50 ± 0.27 µg/mL) [3]. These data establish that the 10,11-dihydro-3-substituted quinidine scaffold confers a longer duration of antiarrhythmic action relative to the parent quinidine; the 3R-acetylated variant extends this scaffold by introducing stereochemical and ester protection variables that are not present in the 3S-free alcohol [3].

Pharmacokinetics Half-life Metabolic clearance

In Vitro Cardiac Electrophysiology: Class-Level Profile of 3-Hydroxy and Dihydro Metabolites vs. Quinidine in Canine Purkinje Fibers

In a systematic in vitro comparison using standard microelectrode techniques in canine Purkinje fibers at a 10 µM concentration, quinidine, dihydroquinidine, and 3-hydroxyquinidine all produced statistically significant Vₘₐₓ depression at a basic cycle length (BCL) of 300 ms, and significant APD₉₀ prolongation at BCL = 4000 ms [1]. The agents producing the greatest repolarization prolongation—quinidine, dihydroquinidine, 3-hydroxyquinidine, and O-desmethylquinidine—also caused early afterdepolarizations at long BCLs [1]. In a separate anesthetized dog study comparing quinidine, 3-hydroxyquinidine, and 3-hydroxyhydroquinidine, the 3-hydroxyhydroquinidine (the free 3S-dihydrodiol) exhibited a distinct plasma concentration–electrophysiologic effect relationship [2]. Although the 3R-acetyl derivative was not included in these studies, the data establish that 3-hydroxylation and 10,11-dihydro saturation independently modulate both Na⁺ channel block (Vₘₐₓ) and K⁺ channel-mediated repolarization (APD₉₀), and that the 3R-acetyl compound provides a unique combination of R-stereochemistry at C3 plus ester protection for probing these structure-activity relationships [1].

Cardiac electrophysiology Action potential duration Vmax depression

Metabolic Clearance Benchmark: Formation and Elimination Kinetics of Quinidine 10,11-Dihydrodiol vs. 3-Hydroxyquinidine in Humans

The metabolic disposition of quinidine proceeds through parallel pathways, with 3-hydroxyquinidine (3-OH-Q, formation rate constant kₘf = 0.0012 ± 0.0005 min⁻¹, Vₘ = 0.99 ± 0.47 L/kg, elimination rate constant kₘᵤ = 0.0030 ± 0.0002 min⁻¹) representing the major route and quinidine 10,11-dihydrodiol (kₘf = 0.0003 ± 0.0001 min⁻¹, Vₘ = 0.43 ± 0.29 L/kg, kₘᵤ = 0.0059 ± 0.0010 min⁻¹) a quantitatively minor but pharmacologically relevant pathway [1]. At steady-state quinidine plasma levels of 2.9 ± 0.3 mg/L, the 10,11-dihydrodiol concentration was 0.13 ± 0.04 mg/L after IV infusion and 0.38 ± 0.08 mg/L after oral dosing, reflecting first-pass metabolic formation [1]. The 3R-acetyl dihydro derivative represents a chemically stabilized analog of the 10,11-dihydrodiol pathway intermediate, with the acetyl group blocking further Phase II conjugation at the 3-position and thereby serving as a metabolic probe to isolate the contribution of the dihydrodiol pathway from 3-hydroxylation [1][2].

Metabolic clearance Formation rate constant Quinidine metabolism

High-Value Application Scenarios for Hydroxy-3R O-Acetyl Dihydro-10,11 Quinidine Based on Quantitative Differentiation Evidence


Stereospecific Pharmacokinetic Modeling Requiring 3R-Configured Internal Standards

In pharmacokinetic studies where protein binding differences between 3R and 3S hydroxylated dihydroquinidine derivatives influence free-drug concentration estimates, hydroxy-3R O-acetyl dihydro-10,11 quinidine serves as a chromatographic internal standard or reference material with defined 3R stereochemistry that is chromatographically resolvable from the 3S isomer (LNC-834). The acetyl protection enhances organic-solvent extractability relative to the free diol, improving recovery in liquid-liquid extraction workflows [1][2].

Prodrug Permeability Screening Using a Chemically Protected Quinidine Scaffold

For laboratories investigating P-glycoprotein substrate recognition and prodrug strategies to overcome efflux, the O-acetyl derivative provides a model compound with reduced hydrogen-bond donor count (HBD = 1), elevated AlogP (1.29), and a chemically labile ester group. This profile enables direct comparison with the free 3-hydroxy analog in Caco-2 or MDCK-MDR1 monolayer permeability assays to quantify the contribution of 3-OH masking to transepithelial flux [3].

Synthesis and Characterization of Diastereomerically Pure 10(R)- and 10(S)-Dihydroxyquinidine Reference Standards

As demonstrated by Jarreau et al. (1987), the 3-O-acetyl protecting group facilitates the separation of 10(R) and 10(S) diastereomers of 10,11-dihydroxyquinidine by altering their relative crystallinity and chromatographic retention. The target compound is therefore the preferred synthetic intermediate for preparing isomerically pure metabolite reference standards used in GC-MS or HPLC-MS/MS assays of quinidine metabolism in biological specimens [1][2].

Structure-Activity Relationship Studies of Cardiac Ion Channel Modulation

The established Class IA electrophysiologic profile of 3-hydroxy and 10,11-dihydro quinidine derivatives—confirmed in canine Purkinje fiber assays showing significant Vₘₐₓ depression at BCL 300 ms and APD₉₀ prolongation at BCL 4000 ms—positions the 3R-acetyl compound as a stereochemically unique probe for dissecting whether the R-configuration at C3, combined with ester protection, alters the balance between Na⁺ channel block and K⁺ channel-mediated repolarization relative to the 3S-free alcohol [4].

Quote Request

Request a Quote for Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.